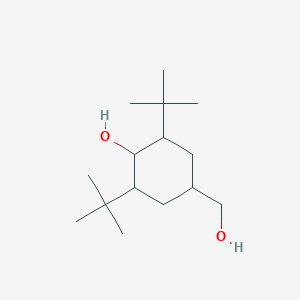
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxymethyl group attached to a cyclohexanol ring. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,6-Di-tert-butyl-4-(carboxymethyl)cyclohexan-1-ol.
Reduction: Formation of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Used as an additive in lubricants and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific pathways involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Di-tert-butyl-4-methylphenol (BHT): Bekannt für seine antioxidativen Eigenschaften und als Lebensmittelkonservierungsmittel verwendet.
2,6-Di-tert-butyl-4-hydroxymethylphenol: Ähnliche Struktur, aber mit einem Phenolring anstelle eines Cyclohexanolrings.
Einzigartigkeit
2,6-Di-tert-butyl-4-(Hydroxymethyl)cyclohexan-1-ol ist einzigartig durch seine Cyclohexanolringstruktur, die im Vergleich zu ähnlichen Verbindungen mit Phenolringen unterschiedliche chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es in bestimmten Anwendungen wertvoll, bei denen Stabilität und Reaktivität entscheidend sind.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(hydroxymethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h10-13,16-17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREGOEIAMPPLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CC(C1O)C(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729275 |
Source


|
| Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651043-18-4 |
Source


|
| Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
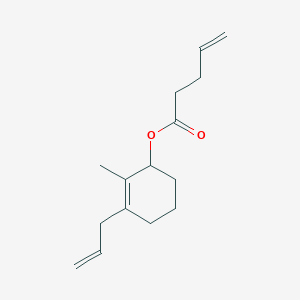
![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
phosphane](/img/structure/B12590092.png)
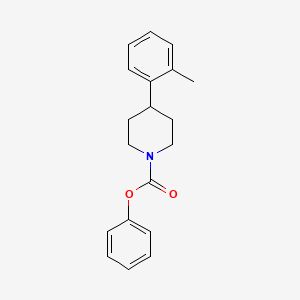
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
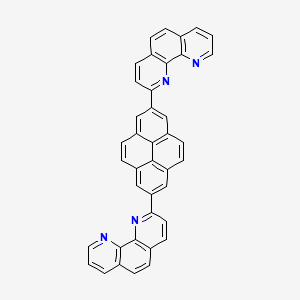
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
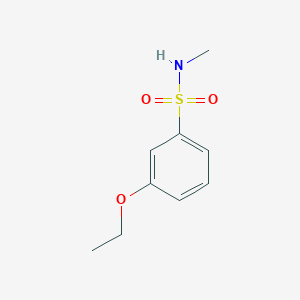
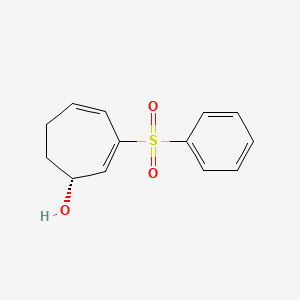
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
